

Application Note: Quantitative Analysis of 4,6-Dimethylnicotinamide

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Compound of Interest

Compound Name: 4,6-Dimethylnicotinamide

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Abstract

This document provides a comprehensive technical guide for the quantitative analysis of **4,6-Dimethylnicotinamide**, a substituted derivative of nicotinamide (Vitamin B3). Accurate quantification of this analyte is critical for research, quality control, and pharmacokinetic studies in drug development. We present two robust and validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for complex biological matrices. This guide offers detailed, step-by-step protocols, method validation parameters, and the scientific rationale behind the experimental design, intended for researchers, scientists, and drug development professionals.

Introduction and Scientific Principles

4,6-Dimethylnicotinamide is a derivative of nicotinamide, a vital water-soluble vitamin that serves as a precursor to the coenzymes Nicotinamide Adenine Dinucleotide (NAD⁺) and Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺).^[1] These coenzymes are fundamental to countless cellular metabolic and signaling pathways.^{[2][3]} The addition of two methyl groups to the pyridine ring can alter the compound's lipophilicity, metabolic stability, and biological activity, making its precise quantification essential for understanding its pharmacological profile.^[4]

The selection of an analytical method is contingent upon the required sensitivity, selectivity, and the complexity of the sample matrix.

- High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[5][6] For a moderately polar compound like **4,6-Dimethylnicotinamide**, Reversed-Phase HPLC (RP-HPLC) using a nonpolar C18 stationary phase is the method of choice. Detection via Ultraviolet (UV) absorbance is effective because the pyridine ring structure inherently absorbs UV light.[7]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and unparalleled selectivity.[3][8] This technique couples the separation power of HPLC with the mass analysis capability of a triple quadrupole mass spectrometer. It is the gold standard for quantifying low-concentration analytes in complex biological matrices like plasma or tissue homogenates, as it can distinguish the analyte from endogenous interferences with high fidelity.[9][10][11]

Method 1: Quantification by Reversed-Phase HPLC with UV Detection

This method is ideal for the analysis of bulk drug substances, formulated products, and in-process quality control, where analyte concentrations are relatively high and the matrix is simple.

Rationale and Causality

- **Stationary Phase:** A C18 column is selected for its versatility and strong retention of moderately nonpolar to polar organic molecules. The dimethyl substitution on the nicotinamide core increases its hydrophobicity compared to the parent molecule, making it well-suited for retention on a C18 phase.
- **Mobile Phase:** A mobile phase consisting of an aqueous buffer (potassium phosphate) and an organic modifier (acetonitrile) provides excellent control over retention and peak shape. The buffer maintains a consistent pH to ensure the analyte's ionization state is stable, leading to reproducible retention times. Acetonitrile is chosen for its low UV cutoff and efficient elution of analytes from the C18 column.
- **Detection Wavelength:** Nicotinamide has a strong UV absorbance maximum (λ_{max}) around 262 nm.[1] This is a logical starting point for **4,6-Dimethylnicotinamide**. A diode array

detector (DAD) or photodiode array (PDA) detector is recommended to confirm peak purity spectrally.

Experimental Protocol: HPLC-UV

Materials and Reagents:

- **4,6-Dimethylnicotinamide** reference standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Potassium phosphate monobasic (KH₂PO₄) (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC or Milli-Q grade)

Instrumentation and Conditions:

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B	Acetonitrile
Gradient Elution	0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	262 nm

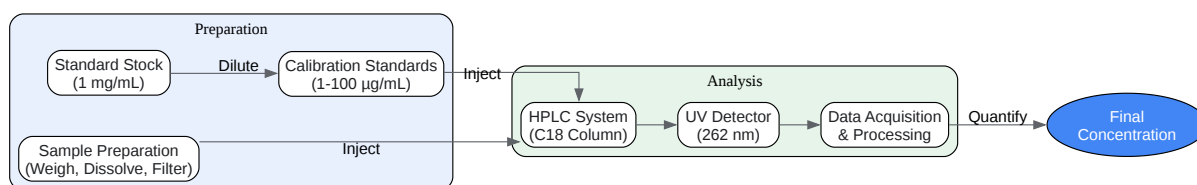
Solution Preparation:

- Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH_2PO_4 in 1 L of HPLC grade water. Adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.45 μm membrane filter.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **4,6-Dimethylnicotinamide** reference standard and dissolve in 10 mL of a 50:50 mixture of methanol and water.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with Mobile Phase A to achieve final concentrations ranging from 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.

Sample Preparation (Drug Substance):

- Accurately weigh and dissolve the sample in a 50:50 methanol/water diluent to achieve a theoretical concentration of $\sim 50 \mu\text{g/mL}$.
- Vortex to dissolve and filter through a 0.45 μm syringe filter into an HPLC vial.

HPLC Workflow Diagram



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Caption: General workflow for HPLC-UV analysis of **4,6-Dimethylnicotinamide**.

Method Validation Summary

The performance of this method should be evaluated for linearity, precision, accuracy, and sensitivity according to ICH guidelines.

Parameter	Expected Performance
Linearity (R^2)	≥ 0.999
Range	1 - 100 $\mu\text{g/mL}$
Precision (%RSD)	Intra-day: $\leq 2.0\%$; Inter-day: $\leq 3.0\%$
Accuracy (% Recovery)	98.0% - 102.0%
Limit of Detection (LOD)	$\sim 0.2 \mu\text{g/mL}$
Limit of Quantification (LOQ)	$\sim 0.7 \mu\text{g/mL}$

Method 2: Quantification by LC-MS/MS

This method is essential for determining low levels of **4,6-Dimethylnicotinamide** in complex biological matrices such as plasma, serum, or tissue homogenates. Its high selectivity minimizes interference from endogenous matrix components.[\[12\]](#)

Rationale and Causality

- **Sample Preparation:** Protein precipitation is a rapid and effective technique to remove the majority of proteins from plasma samples, which would otherwise interfere with the analysis and foul the LC-MS/MS system.[\[9\]](#)[\[13\]](#) Cold acetonitrile is used to efficiently crash out these proteins.
- **Internal Standard (IS):** The use of a stable isotope-labeled (SIL) internal standard (e.g., **4,6-Dimethylnicotinamide-d3**) is the gold standard. A SIL-IS is chemically identical to the analyte and co-elutes, allowing it to accurately correct for variations in sample recovery, matrix effects, and instrument response.[\[11\]](#)[\[14\]](#) If a SIL-IS is unavailable, a structurally similar compound (e.g., N,N-dimethylnicotinamide) can be used as an analog internal standard.

- Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for nitrogen-containing, basic compounds like substituted pyridines, as they readily accept a proton to form a positive ion $[M+H]^+$.
- Detection (MRM): Multiple Reaction Monitoring (MRM) provides exceptional selectivity. A specific precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This specific transition is a unique signature for the analyte, virtually eliminating background noise.

Experimental Protocol: LC-MS/MS

Materials and Reagents:

- **4,6-Dimethylnicotinamide** reference standard ($\geq 98\%$ purity)
- Stable Isotope-Labeled Internal Standard (e.g., **4,6-Dimethylnicotinamide-d3**)
- Acetonitrile (LC-MS grade)
- Formic Acid (LC-MS grade)
- Water (LC-MS grade)
- Control biological matrix (e.g., human plasma)

Instrumentation and Conditions:

Parameter	Specification
LC System	Shimadzu Nexera X2 or equivalent
Mass Spectrometer	SCIEX API 4000 or equivalent triple quadrupole
Column	C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Elution	0-0.5 min: 2% B; 0.5-3.0 min: 2-98% B; 3.0-4.0 min: 98% B; 4.0-4.1 min: 98-2% B; 4.1-5.0 min: 2% B
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 µL
Ionization Source	Electrospray Ionization (ESI), Positive Mode

Mass Spectrometer Parameters (Hypothetical - requires optimization):

Analyte	Precursor Ion (Q1) [M+H] ⁺	Product Ion (Q3)
4,6-Dimethylnicotinamide	m/z 151.1	m/z 106.1 (Loss of -N(CH ₃) ₂)
IS (e.g., -d3)	m/z 154.1	m/z 109.1

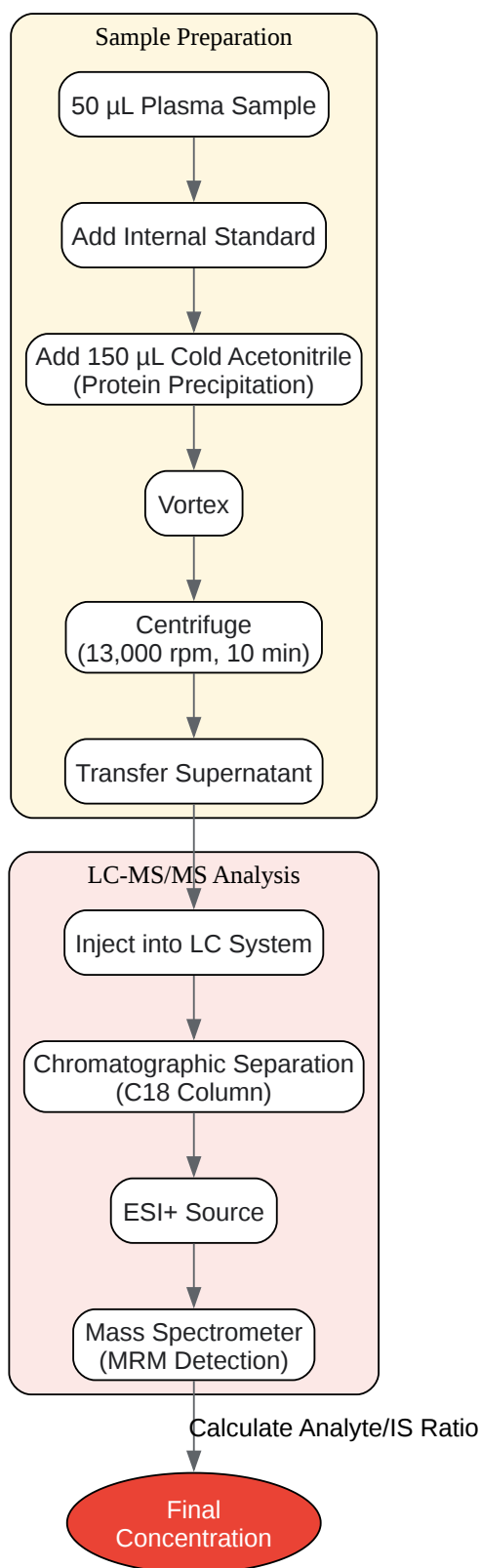
Solution Preparation:

- Analyte Stock Solution (1 mg/mL): Prepare in methanol.
- IS Stock Solution (1 mg/mL): Prepare in methanol.
- Working Solutions: Prepare serial dilutions of the analyte stock solution for calibration standards and quality control (QC) samples. Prepare a working solution of the IS (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

Sample Preparation (Plasma):

- Aliquot 50 μ L of plasma samples (standards, QCs, unknowns) into microcentrifuge tubes.
- Add 10 μ L of the IS working solution to all tubes except the double blank.
- Add 150 μ L of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
- Transfer 100 μ L of the clear supernatant to an autosampler vial.
- Inject into the LC-MS/MS system.

LC-MS/MS Workflow Diagram



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Caption: Bioanalytical workflow for LC-MS/MS quantification in plasma.

Method Validation Summary

Bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).

Parameter	Expected Performance
Linearity (R^2)	≥ 0.995 (with $1/x^2$ weighting)
Range	0.5 - 500 ng/mL
Precision (%RSD)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Lower Limit of Quantification (LLOQ)	~ 0.5 ng/mL
Matrix Effect	Monitored and within acceptable limits
Recovery	Consistent and reproducible

Conclusion

The two methods detailed in this application note provide robust and reliable frameworks for the quantification of **4,6-Dimethylnicotinamide**. The HPLC-UV method is a cost-effective and straightforward approach suitable for high-concentration samples and quality control applications. For bioanalytical studies requiring high sensitivity and selectivity in complex matrices like plasma, the LC-MS/MS method is the authoritative choice. Proper method validation is imperative to ensure data integrity and reliability for any research or regulatory application.

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